molecular formula C11H24N2S B13012405 N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine

N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine

Cat. No.: B13012405
M. Wt: 216.39 g/mol
InChI Key: COTSYCYYSFPHOT-UHFFFAOYSA-N
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Description

N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine (CAS 1343159-44-3) is a chemical compound with the molecular formula C12H26N2S and a molecular weight of 230.41 . It is part of a class of synthetic diamines that incorporate a tetrahydrothiophene (thiopyran) moiety, a scaffold recognized for its relevance in medicinal chemistry. The tetrahydrothiophene ring is a privileged structure found in a range of biologically active molecules. This motif is present in compounds that exhibit diverse activities, such as serving as potent antagonists for the adenosine A3 receptor and as inhibitors for enzymes like copper-dependent amine oxidase . Furthermore, structural analogs featuring a diamine chain linked to a tertiary amine have been investigated as lead compounds in the treatment of parasitic diseases like Human African Trypanosomiasis . This suggests that this compound may hold significant value as a building block or intermediate in pharmaceutical research and drug discovery programs. Its well-defined structure, characterized by the sterically hindered tetramethyl-substituted diamine chain, makes it a promising candidate for constructing compound libraries and conducting structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(thiolan-3-yl)propane-1,3-diamine

InChI

InChI=1S/C11H24N2S/c1-11(2,9-13(3)4)8-12-10-5-6-14-7-10/h10,12H,5-9H2,1-4H3

InChI Key

COTSYCYYSFPHOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCSC1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiophene with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N,N’,N’-Tetramethyl-1,3-propanediamine as a starting material, which is then reacted with tetrahydrothiophene in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of fixed-bed reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The use of Raney-Nickel as a catalyst and the addition of a base in the reaction mixture can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler amine derivatives .

Scientific Research Applications

N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Metabolic Stability : Methylated analogs (e.g., tetramethyl derivatives) show improved resistance to oxidative metabolism compared to desethyl metabolites of Ro 47-0543, which lose activity upon dealkylation .
  • Stereochemical Complexity : Enantiomers of Ro 47-9396 exhibit differing biological activities (), underscoring the need for stereocontrol in synthesizing chiral diamines like the target compound.
  • Synthetic Limitations : Bulkier substituents (e.g., tetrahydrothiophene) may complicate purification or reduce yields, as seen in discontinued analogs from CymitQuimica’s catalog .

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